![molecular formula C14H10F5NO B12078055 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline](/img/structure/B12078055.png)
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It consists of a pyridine ring substituted by a 2,4-difluorophenyl group at the carbamoyl nitrogen and a 3-(trifluoromethyl)phenoxy group at position 2 .
- This compound has diverse applications in various fields due to its unique properties.
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline: C14H10F5NO
.Preparation Methods
Synthetic Routes: One common synthetic route involves Suzuki–Miyaura cross-coupling, which joins aryl or vinyl boron reagents with aryl or vinyl halides using a palladium catalyst. In this case, the boron reagent would be an organoboron compound.
Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations.
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling is widely used for large-scale synthesis.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For Suzuki–Miyaura coupling, boron reagents (such as organotrifluoroborates) and palladium catalysts are essential.
Major Products: The coupling can yield diverse products, depending on the specific aryl or vinyl partners.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactive properties.
Medicine: May have applications in drug discovery.
Industry: Employed in materials science and polymer chemistry.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance, in drug development, it may interact with molecular targets or pathways to exert therapeutic effects.
Comparison with Similar Compounds
Unique Features: Its combination of fluorine substituents and aromatic rings makes it distinct.
Similar Compounds: Other related compounds include Diflufenican (used as a herbicide) and Flufenoxuron (an insect growth regulator)
Remember, this compound’s versatility and intriguing properties continue to inspire scientific exploration
Properties
Molecular Formula |
C14H10F5NO |
|---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline |
InChI |
InChI=1S/C14H10F5NO/c1-7-3-2-4-11(12(7)20)21-13-9(15)5-8(6-10(13)16)14(17,18)19/h2-6H,20H2,1H3 |
InChI Key |
XAOBTXBNKZAQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


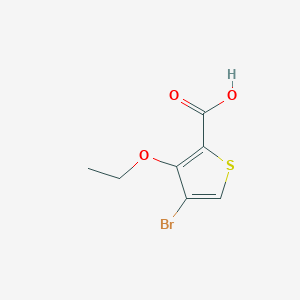
![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)
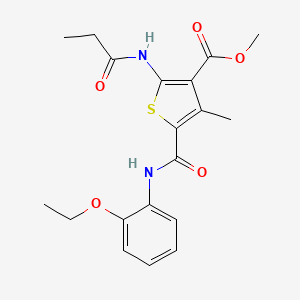
![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)

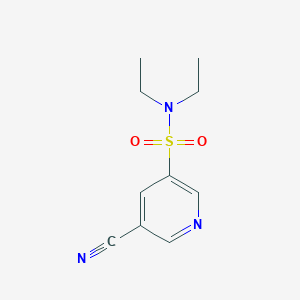
![Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-](/img/structure/B12078008.png)
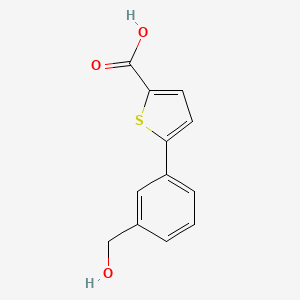
![1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12078018.png)
![2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12078026.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)

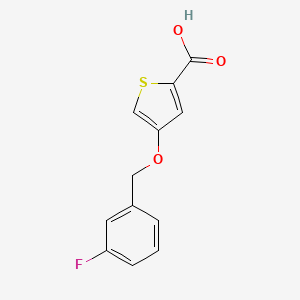
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12078064.png)
